3-(4-fluorophenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development and the treatment of various diseases.
Industry
In industry, 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE may be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Methylphenyl)-N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Nitrophenyl)-N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific substitution pattern and the presence of both fluorine and hydroxyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H15FN4O2 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15FN4O2/c1-11(12-4-8-15(24)9-5-12)20-23-18(25)17-10-16(21-22-17)13-2-6-14(19)7-3-13/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
DIOPAXJFBGIAAX-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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